1,1,1,2-Tetrabromoethane

説明

Contextualization within Halogenated Hydrocarbons and Polyhalogenated Ethanes

Halogenated hydrocarbons are organic compounds in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution significantly alters the compound's properties, often increasing its density, boiling point, and reactivity while decreasing flammability compared to the parent alkane.

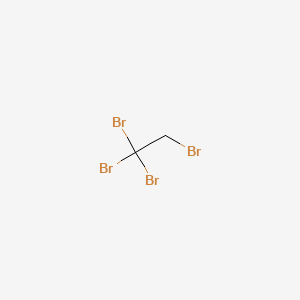

Polyhalogenated ethanes, a subgroup of halogenated hydrocarbons, are ethane (B1197151) molecules substituted with multiple halogen atoms. cpsc.govgoogle.com This class of compounds has diverse applications, serving as solvents, refrigerants, and intermediates in chemical synthesis. atamanchemicals.com 1,1,1,2-Tetrabromoethane fits within this group as an ethane molecule substituted with four bromine atoms. nih.gov Unlike its symmetrical isomer, 1,1,2,2-Tetrabromoethane (B165195), where the bromine atoms are distributed evenly with two on each carbon atom, the 1,1,1,2- isomer has three bromine atoms on one carbon and one on the other. nih.govwikipedia.org This asymmetry influences its molecular geometry, polarity, and reactivity, making it a subject of interest for comparative studies within the polyhalogenated ethane family. The high bromine content, characteristic of polybrominated compounds, makes it significantly denser than water. nih.gov

Table 1: Comparison of this compound and 1,1,2,2-Tetrabromoethane Properties

| Property | This compound | 1,1,2,2-Tetrabromoethane |

| IUPAC Name | This compound nih.gov | 1,1,2,2-tetrabromoethane wikipedia.org |

| Molecular Formula | C₂H₂Br₄ nih.gov | C₂H₂Br₄ wikipedia.org |

| Molecular Weight | 345.65 g/mol nih.gov | 345.65 g/mol wikipedia.org |

| CAS Number | 630-16-0 nih.gov | 79-27-6 wikipedia.org |

| Appearance | Not well-documented | Colorless to yellowish liquid wikipedia.orgatamanchemicals.com |

| Density | No experimental data found | ~2.967 g/mL wikipedia.org |

| Boiling Point | No experimental data found | 243.6 °C wikipedia.org |

| Melting Point | No experimental data found | -1.0 °C wikipedia.org |

| Thermodynamic Stability | Not favorable wikipedia.orgatamanchemicals.com | Thermodynamically favorable wikipedia.orgatamanchemicals.com |

Data sourced from PubChem and Wikipedia. nih.govwikipedia.org

Historical Trajectories and Evolution of Research on this compound

The history of this compound is intrinsically linked to the broader development of halogenated hydrocarbon chemistry. Research into polyhalogenated alkanes began over a century ago, driven by the search for new solvents and chemical intermediates. The most common isomer, 1,1,2,2-Tetrabromoethane (also known as acetylene (B1199291) tetrabromide), has a well-documented history, typically being prepared by the direct addition of bromine to acetylene. chemicalbook.com This reaction proceeds readily, often in two steps, with dibromoethylene formed as an intermediate. chemicalbook.com

In contrast, the synthesis and isolation of the asymmetrical this compound are not as straightforward. Its formation is not considered thermodynamically favorable, which explains its relative obscurity in chemical literature and commerce. wikipedia.orgatamanchemicals.com Standard methods for producing tetrabromoethane, such as reacting acetylene with bromine, yield the 1,1,2,2- isomer almost exclusively. chemicalbook.comgoogle.com

Specific synthetic routes are required to obtain the 1,1,1,2- isomer. One potential method is the Wohl-Ziegler reaction, which involves the allylic or benzylic bromination of a substrate using N-Bromosuccinimide (NBS). The synthesis of this compound can be approached via the bromination of 1,1,1-Tribromoethane using NBS. chemchart.com This highlights a more targeted, and less direct, synthetic evolution compared to its symmetrical counterpart. Early research on polyhalogenated ethanes often focused on bulk production and utility, favoring thermodynamically stable products, which left isomers like this compound largely unexplored until more advanced and specific synthetic methods became available.

Scholarly Significance and Research Gaps in this compound Chemistry

The scholarly significance of this compound lies primarily in its value for comparative chemical studies and as a specialized chemical intermediate. Its asymmetric structure provides a model for investigating how halogen atom distribution affects physical properties, spectral characteristics, and reactivity within a set of isomers. For example, studies on the metabolism of polyhalogenated compounds have shown that different isomers can follow distinct metabolic pathways; while not studied directly for this compound, research on related compounds like tetrachloroethanes suggests that isomerism is a critical factor in their biological interactions. researchgate.netnih.gov

A significant research gap is the lack of comprehensive experimental data for this compound. Basic physical properties such as its precise boiling point, melting point, and density under standard conditions are not well-documented in publicly available literature. nih.gov While its symmetrical isomer has been studied for its use as a solvent, a reagent in organic synthesis, and in mineral separation, the potential applications of this compound remain largely theoretical. atamanchemicals.comsolubilityofthings.com

Further research is needed in several key areas:

Synthesis and Yield Optimization: Developing and refining selective synthetic methods to produce this compound in higher yields and purity.

Physical and Chemical Characterization: Conducting detailed experimental measurements of its physical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and thermodynamic stability.

Reactivity Studies: Investigating its reactivity in comparison to 1,1,2,2-Tetrabromoethane, particularly in reactions like dehalogenation or nucleophilic substitution. vaia.com

Computational Chemistry: Employing theoretical calculations to model its properties and reaction mechanisms, which can complement the limited experimental data.

Interaction Studies: Exploring its potential as a halogen-bond donor, a field of study that has been investigated for its symmetrical isomer. mdpi.com

The study of this compound offers opportunities to deepen the fundamental understanding of structure-property relationships in polyhalogenated compounds.

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2-tetrabromoethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br4/c3-1-2(4,5)6/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHSTXJKKZWWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026082 | |

| Record name | 1,1,1,2-Tetrabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-16-0, 25167-20-8 | |

| Record name | 1,1,1,2-Tetrabromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,1,2-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-tetrabromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 1,1,1,2 Tetrabromoethane

Direct Halogenation of Unsaturated Hydrocarbons

Influence of Reaction Conditions on Product Selectivity

The selectivity and yield of 1,1,2,2-tetrabromoethane (B165195) production are highly dependent on the reaction conditions. Precise control over these parameters is essential to minimize the formation of by-products.

Temperature: The reaction is typically carried out at lower temperatures, generally below 60°C, to prevent substitution reactions and other side reactions. chemicalbook.com Industrial processes often maintain a temperature of 50–60°C. chemicalbook.com

Pressure: Acetylene (B1199291) is introduced slowly into the reactor at a controlled pressure, for instance, between 0.02–0.05 MPa. chemicalbook.com

Stoichiometry: The ratio of reactants is crucial. While the stoichiometric ratio is 1 mole of acetylene to 2 moles of bromine, a slight excess of acetylene (1–5%) is often used in practice. chemicalbook.com A larger excess of acetylene (more than 10%) can lead to a significant increase in by-products such as 1,2-dibromoethene (B7949689) and tribromoethane. chemicalbook.com

Solvent Effects: The reaction can be performed with pure liquid bromine or in a solution with an organic solvent like carbon tetrachloride. chemguide.co.ukquora.com Using a solvent helps to control the reaction temperature. In some industrial processes, the product itself, 1,1,2,2-tetrabromoethane, is used as the solvent for the reaction, with the concentration of dissolved bromine kept below 200 g/L. google.com A small amount of water may also be added to the reactor to cover the bromine liquid surface and prevent its volatilization. chemicalbook.com

The following table summarizes the impact of varying acetylene excess on product composition.

| Excess Acetylene (%) | 1,1,2,2-Tetrabromoethane Content (%) | Dibromoethylene Content (%) | Tribromoethane Content (%) |

|---|---|---|---|

| 1-5 | High | Low | Low |

| >10 | Lower | Significant | Significant |

Role of Catalysis and Light-Promoted Synthesis in Bromination Processes

The addition of bromine to acetylene proceeds readily without a catalyst. chemicalbook.com However, the reaction can be promoted to enhance efficiency and completion.

Light Promotion: It is well-documented that light has a catalytic effect on the formation of tetrabromoethane from acetylene and bromine. google.com Increasing illumination with visible or ultraviolet light can promote the addition reaction, shorten the reaction time, increase the yield of 1,1,2,2-tetrabromoethane, and reduce by-products. chemicalbook.com While the reaction can proceed in the dark, it has been found that it does not go to completion without illumination. google.com A patented process specifies that at least the final stage of the reaction, after the majority of the bromine has been consumed, should be carried out under illumination to ensure full conversion. google.com Light containing wavelengths between 4000 to 5500 Å is particularly effective. google.com

Phase Transfer Catalysis: While not standard for this specific synthesis, phase transfer catalysis has been studied for the halogenation of other terminal acetylenes, indicating a potential area for process optimization. researchgate.net

Multi-Step Synthesis of 1,1,1,2-Tetrabromoethane

Sequential Halogenation via Intermediate Haloalkenes (e.g., 1,2-Dibromoethene)

As described in the reaction mechanism (Section 2.1.1), the synthesis of 1,1,2,2-tetrabromoethane from acetylene is inherently a sequential, two-step halogenation process occurring in a single pot. chemicalbook.com

Step 1: Formation of 1,2-Dibromoethene C₂H₂ + Br₂ → C₂H₂Br₂

Step 2: Bromination of 1,2-Dibromoethene C₂H₂Br₂ + Br₂ → C₂H₂Br₄

The intermediate, 1,2-dibromoethene, is formed and then consumed in the same reaction vessel to produce the final tetrabrominated product. chemicalbook.comquora.com Isolating the 1,2-dibromoethene intermediate is possible but is not the typical industrial route for producing 1,1,2,2-tetrabromoethane. The process is generally run to completion to maximize the yield of the final product. nagwa.com

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound Production

Applying the principles of green chemistry to the synthesis of 1,1,2,2-tetrabromoethane involves optimizing the existing process to reduce waste, energy consumption, and the use of hazardous materials.

Atom Economy: The direct addition of bromine to acetylene is an excellent example of a reaction with high atom economy. In theory, the atom economy is 100% as all atoms from the reactants are incorporated into the final product. This aligns perfectly with a core principle of green chemistry. nih.gov

Solvent Selection: While solvents like carbon tetrachloride can be used, they are hazardous. quora.comnih.gov A greener approach, utilized in some industrial processes, is to use the product (1,1,2,2-tetrabromoethane) as the reaction medium, eliminating the need for an additional solvent that must be separated and disposed of later. google.com The use of water, a benign solvent, is also noted in some processes, although its primary role is to prevent bromine volatilization rather than to act as the main solvent. chemicalbook.com Developing reaction conditions in greener solvents or in solvent-free systems is a key goal of sustainable chemistry. researchgate.netmdpi.com

Energy Efficiency: The synthesis of 1,1,2,2-tetrabromoethane is energetically favorable. The reaction proceeds at moderate temperatures (50-60°C) and can be promoted by light rather than high-temperature thermal input. chemicalbook.comgoogle.com Light-promoted synthesis, especially using energy-efficient sources like LEDs, represents a sustainable strategy to improve reaction rates and yields while minimizing energy consumption. chemicalbook.com

Waste Reduction: Optimizing reaction conditions (stoichiometry, temperature, pressure) to maximize selectivity for the desired product is a crucial green strategy as it minimizes the generation of by-products and reduces the need for complex and wasteful purification steps. chemicalbook.comnih.gov The crude product is typically washed with a dilute alkali solution to neutralize acidic by-products like hydrobromic acid, followed by a water wash. chemicalbook.com Minimizing these waste streams or finding ways to recycle them would further enhance the sustainability of the process.

Chemical Reactivity and Transformation Pathways of 1,1,1,2 Tetrabromoethane

Elimination Reactions and Mechanistic Studies

Elimination reactions are a predominant pathway for 1,1,1,2-tetrabromoethane, driven by the formation of stable, unsaturated products like alkenes and alkynes. These transformations can proceed via debromination (the removal of Br₂) or dehydrobromination (the removal of HBr).

Reductive Debromination for Alkyne Synthesis (e.g., Ethyne Formation)

The reaction of polybromoalkanes with reducing agents is a well-established method for synthesizing alkynes. While direct studies on this compound are not extensively documented, the reactivity of its isomer, 1,1,2,2-tetrabromoethane (B165195), provides significant insight. The treatment of 1,1,2,2-tetrabromoethane with zinc powder, typically in an alcohol solvent, results in a dehalogenation reaction that yields ethyne. This transformation is a reductive elimination, where zinc acts as the reducing agent, removing all four bromine atoms to form a carbon-carbon triple bond and zinc bromide as a byproduct.

The general reaction for the analogous 1,1,2,2-isomer is as follows: Br₂CH-CHBr₂ + 2 Zn → HC≡CH + 2 ZnBr₂

It is mechanistically plausible that this compound undergoes a similar double elimination process to form ethyne, proceeding through vinyl bromide intermediates. The synthesis of alkynes from dihaloalkanes via double dehydrohalogenation or dehalogenation is a common strategy in organic synthesis.

Catalytic Systems and Reagents in Debromination (e.g., Zinc-mediated Reactions)

Zinc metal is the most frequently cited reagent for the debromination of tetrabromoethanes. This reaction is a type of reductive elimination, a process where the oxidation state of the central metal (in this case, the newly formed organozinc intermediate) decreases. The reaction is typically carried out by heating the substrate with zinc dust in a polar solvent such as ethanol.

The process is believed to occur in a stepwise manner:

First Elimination: Zinc reacts with two bromine atoms to form a double bond, yielding a dibromoethene intermediate.

Second Elimination: The dibromoethene intermediate reacts further with zinc to remove the remaining two bromine atoms, forming the alkyne triple bond.

This method represents an effective way to produce alkynes from saturated, halogenated precursors.

| Reagent/Catalyst | Substrate Analogue | Product | Conditions |

| Zinc (Zn) powder | 1,1,2,2-Tetrabromoethane | Ethyne | Heating in alcohol solvent |

Mechanistic Insights into Dehydrobromination and Debromination Concurrent Processes

Polyhalogenated alkanes can undergo both dehydrobromination (loss of HBr) and debromination (loss of Br₂) pathways, often in competition. For this compound (Br₃C-CH₂Br), the structural features allow for specific elimination routes.

Dehydrobromination (β-elimination): This pathway involves the removal of a hydrogen atom from the C2 carbon (the -CH₂Br group) and a bromine atom from the C1 carbon (the -CBr₃ group) by a strong base. This E2-type mechanism would lead to the formation of 1,1,2-tribromoethene.

Reductive Debromination: As discussed, this involves the removal of bromine atoms, typically mediated by a reducing agent like zinc. This can involve the removal of two bromine atoms from the C1 carbon (α,α-elimination) or, more commonly, one bromine from C1 and one from C2 (vicinal elimination) to form an alkene, which can be further reduced to an alkyne.

The choice of reagents and reaction conditions determines which pathway is favored. Strong, non-reducing bases (like alkoxides) at high temperatures favor dehydrohalogenation (E2 mechanism). In contrast, reducing metals like zinc favor the debromination pathway. The competition between these routes is a key consideration in the synthetic application of such substrates.

Nucleophilic Substitution Reactions

The carbon atoms in this compound are electrophilic due to the electron-withdrawing nature of the bromine atoms, making them targets for nucleophiles. However, the potential for concurrent elimination reactions complicates these transformations.

Reactivity with Nitrogen-Containing Heterocycles (e.g., Imidazole (B134444), Triazole in Superbasic Media)

Nitrogen-containing heterocycles such as imidazole are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. Imidazole is known to participate in nucleophilic substitution reactions with various alkyl halides.

In the case of this compound, nucleophilic attack could theoretically occur at two positions:

Attack at C2: The primary carbon (-CH₂Br) is relatively unhindered and would be susceptible to an Sₙ2 reaction.

Attack at C1: The quaternary carbon (-CBr₃) is highly sterically hindered, making an Sₙ2 reaction at this site virtually impossible.

Therefore, reaction with a nucleophile like imidazole would be expected to occur at the -CH₂Br carbon. The use of superbasic media would significantly deprotonate the N-H of imidazole, creating a highly reactive imidazolide (B1226674) anion and increasing its nucleophilicity. However, such strongly basic conditions would also heavily favor the competing E2 elimination pathway.

Competition Between Substitution and Elimination Pathways

The reaction of this compound with a reagent that is both a nucleophile and a base will result in a competition between Sₙ2 and E2 pathways.

Sₙ2 Pathway: A strong, unhindered nucleophile can attack the primary carbon (C2), displacing the bromide leaving group. This pathway is favored by good nucleophiles that are weak bases.

E2 Pathway: A strong base can abstract a proton from the C2 carbon, leading to a concerted elimination of HBr and the formation of a double bond. This pathway is favored by strong, sterically hindered bases.

The structure of the substrate plays a critical role. The presence of multiple bulky bromine atoms on the adjacent C1 carbon may provide some steric hindrance even for attack at the C2 position, potentially slowing the Sₙ2 reaction. Generally, for primary alkyl halides, Sₙ2 is often favored over E2 unless a sterically bulky base is used. The outcome of the reaction is thus highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

| Reaction Type | Favored By | Probable Site of Reaction | Product Type |

| Sₙ2 | Strong, unhindered nucleophiles; weak bases | C2 (-CH₂Br) | Substituted ethane (B1197151) |

| E2 | Strong, sterically hindered bases | C2 (-H) and C1 (-Br) | Bromoalkene |

Role of this compound as a Brominating or Alkylating Agent

The potential of this compound to act as a brominating or alkylating agent is rooted in its molecular structure. The presence of multiple bromine atoms creates electrophilic centers, and the carbon-bromine bonds can undergo cleavage to facilitate various organic transformations.

Applications in Specific Organic Transformations (e.g., Ferrocene (B1249389) Bromination)

Detailed research specifically outlining the use of this compound for the bromination of ferrocene is not extensively documented in readily available scientific literature. However, the analogous compound, 1,1,2,2-tetrabromoethane, has been utilized in the synthesis of polybrominated ferrocene derivatives. For instance, it serves as a bromine source in the lithiation-zincation-bromination sequence to produce pentabromoferrocene from mixtures of 1,2-dibromoferrocene and unreacted 1,1'-dibromoferrocene. This suggests that polybromoalkanes can be effective brominating agents in organometallic chemistry.

Utilization in C–H Activation Chemistry as a Bromine Source

The application of this compound as a bromine source in C–H activation chemistry is an area that warrants further investigation. While specific examples are not prevalent, the principles of C–H activation often involve transition metal catalysts that can interact with halogenated hydrocarbons. In such reactions, the carbon-bromine bond of this compound could potentially be cleaved, allowing for the transfer of a bromine atom to an activated C-H bond. The asymmetrical nature of the molecule might offer unique reactivity or selectivity compared to its symmetrical counterpart.

Thermal Decomposition and Degradation Mechanisms of this compound

The thermal stability of halogenated hydrocarbons is a critical aspect of their chemical profile. The structural differences between this compound and its 1,1,2,2-isomer are expected to significantly influence their thermal stability and decomposition pathways.

While specific studies on the thermal decomposition of this compound are limited, general principles of polyhalogenated alkane degradation can be applied. Thermal decomposition of such compounds typically proceeds via the homolytic cleavage of the weakest carbon-halogen or carbon-carbon bond. In the case of this compound, the C-Br bonds are the most likely to break first upon heating, leading to the formation of bromine radicals and various carbon-centered radicals.

For the more studied 1,1,2,2-tetrabromoethane, decomposition is known to occur at elevated temperatures, yielding toxic and corrosive fumes, including hydrogen bromide and carbonyl bromide. It is anticipated that the thermal degradation of this compound would also produce a complex mixture of smaller brominated hydrocarbons and hydrobromic acid. The specific products and the temperature at which decomposition begins would be influenced by the unique arrangement of bromine atoms in the 1,1,1,2-isomer.

The following table provides a comparative overview of the isomers:

| Property | This compound | 1,1,2,2-Tetrabromoethane |

| Symmetry | Asymmetrical | Symmetrical |

| Thermodynamic Stability | Less favorable | More favorable |

| Known Decomposition Temp. | Data not readily available | Decomposes above 190 °C |

| Primary Use in Synthesis | Limited documented use | Used as a brominating agent |

Advanced Analytical and Spectroscopic Characterization of 1,1,1,2 Tetrabromoethane and Its Derivatives

Structural Elucidation Methodologies

Determining the exact three-dimensional arrangement of atoms and the connectivity within the 1,1,1,2-tetrabromoethane molecule is achieved through powerful spectroscopic and diffraction methods.

While a specific, publicly available crystal structure for this compound is not widely reported, the application of SCXRD to polyhalogenated alkanes reveals the critical role of non-covalent interactions, particularly halogen bonding. rsc.org Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.org In the solid state of a bromoalkane like this compound, these interactions would be expected to play a significant role in the crystal packing.

Studies on other brominated organic molecules have identified distinct types of halogen-halogen contacts:

Type I Contacts: These are characterized by a symmetric arrangement where the two interacting bromine atoms have similar angles relative to their bonded carbon atoms. This type of interaction is often considered a result of crystal packing forces. mdpi.com

Type II Contacts (Halogen Bonds): This interaction is more directional and involves the σ-hole of one bromine atom interacting with the negative equatorial belt of another, leading to a "head-to-tail" arrangement. mdpi.comresearchgate.net The distance of these contacts is often significantly shorter than the sum of the van der Waals radii of the two bromine atoms, indicating a strong attractive force. nih.gov

In a hypothetical crystal structure of this compound, SCXRD would be employed to measure the distances and angles of these Br···Br contacts, providing insight into the forces that stabilize the solid-state structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for assessing its purity. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound (Br₃C-CH₂Br), the structure is asymmetric, leading to distinct signals for each type of proton and carbon.

¹H NMR: The proton NMR spectrum is expected to show a single signal corresponding to the two equivalent protons of the methylene (B1212753) (-CH₂Br) group. The high electronegativity of the adjacent bromine atoms would cause this signal to appear significantly downfield.

¹³C NMR: The carbon-13 NMR spectrum is expected to display two distinct signals: one for the methylene carbon (-CH₂Br) and another for the tribromomethyl carbon (-CBr₃). The carbon atom bonded to three bromine atoms would be highly deshielded and appear further downfield compared to the carbon bonded to a single bromine atom.

The chemical shifts are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). The purity of a sample can be readily assessed, as impurities would give rise to additional peaks in the spectrum.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₂Br | ~4.5 - 5.0 | Singlet |

| ¹³C | -CH₂Br | ~35 - 45 | Triplet (in proton-coupled spectrum) |

| ¹³C | -CBr₃ | ~25 - 35 | Singlet (in proton-decoupled spectrum) |

Note: These are estimated values based on general principles and data for similar halogenated compounds. Actual experimental values may vary depending on the solvent and other conditions.

Chromatographic Techniques for Separation and Identification

Chromatography is essential for separating this compound from complex mixtures, a common requirement in environmental and industrial analysis.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The process involves two key stages: separation by gas chromatography followed by detection and identification by mass spectrometry.

Gas Chromatography (GC): A sample containing the analyte is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary liquid phase coated on the column walls. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster.

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, molecules are typically ionized by a high-energy electron beam (electron ionization), causing them to form a positively charged molecular ion (M⁺) and various fragment ions. chemguide.co.uk These ions are then separated based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fingerprint for the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion and any bromine-containing fragments will appear as a characteristic cluster of peaks. The fragmentation pattern, which results from the cleavage of C-C and C-Br bonds, provides definitive structural information. Common fragments would include the loss of bromine atoms ([M-Br]⁺) or hydrogen bromide ([M-HBr]⁺). docbrown.infolibretexts.org

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion Fragment | Description | Expected m/z Cluster |

| [C₂H₂Br₄]⁺ | Molecular Ion (M⁺) | 342, 344, 346, 348, 350 |

| [C₂H₂Br₃]⁺ | Loss of one Br atom | 263, 265, 267, 269 |

| [CH₂Br]⁺ | Bromomethyl cation | 93, 95 |

| [CBr₃]⁺ | Tribromomethyl cation | 249, 251, 253, 255 |

Note: The listed m/z values correspond to the major isotopes of bromine (⁷⁹Br and ⁸¹Br) and carbon (¹²C).

Quantitative Analytical Methods for this compound

Accurately determining the concentration of this compound is crucial for environmental monitoring and industrial quality control. Standardized methods, often based on GC-MS, are used for this purpose.

A representative approach for quantifying volatile organic compounds, including halogenated hydrocarbons, is outlined in methods such as those developed by the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH). cdc.govepa.govepa.gov A common procedure for water or soil samples involves purge-and-trap concentration followed by GC-MS analysis. epa.gov

The general steps for quantification are:

Sample Preparation: An inert gas is bubbled through a water sample (or a soil/sludge sample mixed with water), purging the volatile this compound out of the matrix. The purged compound is then trapped on a sorbent material. For air samples, a known volume of air is drawn through a sorbent tube.

Thermal Desorption and Injection: The sorbent trap is rapidly heated, and the desorbed analyte is swept by a carrier gas into the GC-MS system.

Separation and Detection: The compound is separated and detected as described in section 4.2.1. For enhanced sensitivity and selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only detects specific m/z values characteristic of this compound. epa.gov

Quantification: The concentration is determined by comparing the integrated peak area of the analyte to a calibration curve generated from standards of known concentrations. Internal standards are used to correct for variations in extraction efficiency and instrument response.

The performance of such methods is characterized by parameters like the method detection limit (MDL), precision, and accuracy. For related brominated compounds, MDLs can be in the low microgram-per-liter (µg/L) to nanogram-per-liter (ng/L) range. epa.govca.gov

Table 3: Typical Parameters for a Quantitative GC-MS Method

| Parameter | Description / Typical Value |

| Instrumentation | Purge-and-Trap Concentrator coupled with GC-MS |

| GC Column | 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent) |

| Carrier Gas | Helium |

| Temperature Program | Initial hold at 35°C, ramp to 220°C |

| MS Mode | Selected Ion Monitoring (SIM) |

| Quantitation Ions | Characteristic m/z values (e.g., 265, 267) |

| Calibration | 5-point calibration curve with internal standards |

Note: These parameters are based on standard methods for volatile organic compounds and serve as a representative example.

Theoretical and Computational Investigations of 1,1,1,2 Tetrabromoethane

Quantum Chemical Characterization of Electronic Structure and Energetics

The electronic structure and energetic properties of 1,1,1,2-tetrabromoethane can be investigated using a variety of quantum chemical methods. These methods offer a detailed picture of the molecule's behavior and thermochemical characteristics.

High-level ab initio and Density Functional Theory (DFT) methods are cornerstones of modern computational chemistry for accurately predicting molecular properties. Ab initio methods, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), and composite methods like the Gaussian-n (G3, G4) and Complete Composite Approaches (ccCA), are known for their high accuracy in calculating energies and molecular structures. DFT methods, utilizing functionals like M06, offer a computationally less expensive alternative while still providing reliable results for a wide range of chemical systems.

However, specific, in-depth studies applying these advanced computational methods (e.g., G3, G4, ccCA, CCSD(T)) to elucidate the electronic structure of this compound are not extensively documented in the current scientific literature. Such calculations would be valuable for establishing benchmark data for its geometric parameters, vibrational frequencies, and electronic properties.

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are crucial for understanding the stability and reaction thermodynamics of a compound. While high-level quantum chemical calculations provide the most accurate theoretical values, estimation methods can also offer valuable approximations. The Joback method, a group contribution technique, has been used to predict various thermochemical and physical properties for this compound. It is important to note that these are estimated values and not derived from rigorous ab initio or DFT calculations.

| Property | Value | Unit | Source Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 26.08 | kJ/mol | Joback Method |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 11.96 | kJ/mol | Joback Method |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 14.66 | kJ/mol | Joback Method |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 44.49 | kJ/mol | Joback Method |

For molecules containing heavy elements like bromine, spin-orbit coupling (SOC) can significantly influence the electronic structure and properties. SOC arises from the interaction between the electron's spin and its orbital motion, and its effects become more pronounced with increasing atomic number. Theoretical predictions of properties for heavy-element compounds are often improved by including spin-orbit corrections in the quantum chemical calculations. Methods like the spin-orbit mean-field (SOMF) approximation can be incorporated into calculations to account for these relativistic effects efficiently.

Detailed theoretical studies that specifically quantify the impact of molecular spin-orbit corrections on the predicted properties of this compound are not readily found in the surveyed literature. Given the presence of four heavy bromine atoms, it is anticipated that such corrections would be important for achieving high accuracy in theoretical predictions for this molecule.

Analysis of Intermolecular Interactions in this compound Systems

The non-covalent interactions that this compound can participate in are critical for understanding its behavior in condensed phases and its potential for use in crystal engineering and supramolecular chemistry.

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. This electrophilicity is attributed to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. Bromoalkanes, in particular, have been studied as halogen bond donors.

While the isomeric compound 1,1,2,2-tetrabromoethane (B165195) has been computationally and experimentally shown to act as a σ-hole donor in halogen bonding interactions, specific theoretical studies characterizing the σ-hole and halogen bonding capabilities of this compound are sparse in the scientific literature. Computational analysis of its molecular electrostatic potential surface would be required to identify the presence and magnitude of σ-holes on its bromine atoms and to predict its capacity for forming halogen bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ) to characterize chemical bonding and intermolecular interactions. By analyzing the topology of the electron density, one can identify bond critical points (BCPs) and bond paths, which are indicative of interactions between atoms. Properties at the BCP, such as the electron density itself and its Laplacian (∇²ρ), can elucidate the nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent).

Other electron density-based analysis methods include the Electron Localization Function (ELF), which helps to visualize regions of electron pairing, and the Non-Covalent Interaction (NCI) plot, which is used to identify and visualize weak intermolecular interactions.

Specific applications of QTAIM, ELF, or NCIplot analyses to the intermolecular interactions of this compound systems are not widely reported. Such studies would be instrumental in providing a detailed and quantitative understanding of the non-covalent forces, including potential halogen bonds and van der Waals interactions, that govern the structure of this compound in the solid and liquid states.

Electrostatic Potential Surfaces for Interaction Site Prediction

The molecular electrostatic potential (MESP) surface is a valuable concept in computational chemistry for predicting the reactive behavior of a molecule. It is a three-dimensional representation of the electrostatic potential mapped onto a constant electron density surface, visually indicating the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of where a molecule is likely to interact with other chemical species.

For 1,1,1,2-tettabromoethane (CHBr₂CBr₂H), the MESP would be significantly influenced by the high electronegativity of the four bromine atoms. It is anticipated that the regions around the bromine atoms would exhibit a negative electrostatic potential due to the localization of electron density, making them potential sites for interaction with electrophiles. Conversely, the areas around the hydrogen atoms would likely display a positive electrostatic potential, suggesting they are susceptible to nucleophilic attack.

Table 1: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Interaction Type |

| Around Bromine Atoms | Negative | Electrophilic Attack |

| Around Hydrogen Atoms | Positive | Nucleophilic Attack |

| Carbon Backbone | Positive (induced) | Nucleophilic Interaction |

It is important to note that these are generalized predictions based on the known behavior of similar molecules. Precise quantitative data from dedicated computational studies on this compound would be necessary for a more accurate and detailed prediction of its interaction sites.

Computational Modeling of Reaction Mechanisms and Pathways

Dehydrobromination:

The elimination of hydrogen bromide (HBr) from this compound is a likely reaction pathway, leading to the formation of tribromoethene. Computational modeling of this reaction would involve calculating the potential energy surface for the removal of a proton by a base and the subsequent or concurrent departure of a bromide ion. Such calculations could determine whether the reaction proceeds through a concerted E2 mechanism or a stepwise E1 or E1cb mechanism. The activation energy barriers for the removal of the different hydrogen atoms could also be computed to predict the regioselectivity of the elimination.

Thermal Decomposition:

At elevated temperatures, this compound is expected to decompose. Computational modeling can be used to explore various possible decomposition pathways, such as the homolytic cleavage of a C-Br or C-C bond to form radical intermediates. By calculating the bond dissociation energies, the weakest bond in the molecule can be identified, which is likely to be the initial site of fragmentation. Subsequent reactions of the resulting radicals could also be modeled to predict the final decomposition products.

Detailed computational studies specifically modeling the reaction mechanisms and pathways of this compound are not extensively reported in the scientific literature. However, studies on the dehydrohalogenation and thermal decomposition of other polyhalogenated alkanes provide a framework for how such investigations could be conducted. These studies typically employ methods such as Density Functional Theory (DFT) or ab initio calculations to map out the reaction coordinates and identify the lowest energy pathways.

Table 2: Potential Computationally Modeled Reaction Pathways for this compound

| Reaction Type | Potential Mechanism(s) | Key Computational Outputs |

| Dehydrobromination | E2, E1, E1cb | Transition state geometries, activation energy barriers, reaction energies |

| Thermal Decomposition | Radical chain mechanism | Bond dissociation energies, structures of radical intermediates, product distribution |

Further dedicated computational research is required to provide specific and validated models for the reaction mechanisms and pathways of this compound.

Environmental Transformation Pathways and Biogeochemical Cycling of 1,1,1,2 Tetrabromoethane

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, such as chemical reactions with environmental materials and photochemical processes.

Reductive Dehalogenation by Environmental Reductants (e.g., Reduced Iron Minerals)

While specific studies on the reductive dehalogenation of 1,1,1,2-tetrabromoethane by reduced iron minerals were not identified, this pathway is a well-established degradation mechanism for other polyhalogenated alkanes. In anoxic environments, such as saturated soils, sediments, and groundwater, naturally occurring reductants can facilitate the removal of halogen atoms.

Reduced iron minerals, like magnetite, green rust, and iron sulfides, can serve as electron donors. The process involves the transfer of electrons from the mineral surface to the halogenated organic molecule. This transfer can lead to the sequential removal of bromine atoms (hydrogenolysis) or the simultaneous removal of two bromine atoms from adjacent carbons (dihaloelimination), resulting in less halogenated, and typically less toxic, daughter products. The reactivity and specific pathway are influenced by the compound's structure and the nature of the iron mineral.

Photochemical Transformation Mechanisms

Chemical Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For haloalkanes, this can occur as a substitution reaction, where a halogen atom is replaced by a hydroxyl group (-OH), forming an alcohol. The rate of hydrolysis is dependent on factors such as pH, temperature, and the compound's molecular structure.

Additionally, in the presence of a base (alkaline conditions), an elimination reaction (dehydrohalogenation) can compete with hydrolysis. scribd.com In this E2-type mechanism, a proton and a bromide ion are removed from adjacent carbon atoms, resulting in the formation of a bromoalkene. For this compound, elimination could potentially lead to the formation of tribromoethene. scribd.com General principles indicate that alkanes can undergo hydrolysis to form corresponding alkanols. scribd.com

Biotic Degradation Processes

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. This is a crucial process for the natural attenuation of many organic pollutants.

Microbial Degradation and Biotransformation Mechanisms

Specific microbial strains capable of degrading this compound have not been extensively documented in scientific literature. However, the biodegradation of other brominated alkanes, such as 1,2-dibromoethane, is known to be carried out by various bacteria under both aerobic and anaerobic conditions.

Microorganisms can utilize halogenated compounds as a carbon source or as an electron acceptor in a process known as halorespiration. The degradation pathways often involve the initial cleavage of the carbon-halogen bond, which is typically the rate-limiting step in the breakdown of these xenobiotic compounds.

Enzymatic Pathways in Biotic Degradation

The key enzymes involved in the biotic degradation of halogenated alkanes are dehalogenases. mdpi.com These enzymes catalyze the cleavage of carbon-halogen bonds through different mechanisms. Haloalkane dehalogenases, for instance, mediate a hydrolytic reaction that replaces a halogen atom with a hydroxyl group, converting the haloalkane into an alcohol, a halide ion, and a proton. core.ac.uk

The reaction proceeds via a nucleophilic attack by a carboxylate residue (typically aspartate) in the enzyme's active site on the carbon atom bearing the halogen. mdpi.comresearchgate.net This forms a covalent alkyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule, regenerating the active site and releasing the alcohol product. mdpi.com Studies have shown that the cleavage of C-Br bonds is generally faster than that of C-Cl bonds, which is consistent with the better leaving group ability of bromide. core.ac.uk Although their activity on this compound has not been specifically reported, various dehalogenases are known to act on a range of brominated compounds. mdpi.comcore.ac.uk

Table 1: Examples of Dehalogenase Enzymes and Known Substrate Classes

| Enzyme Class | Catalytic Mechanism | Known Brominated Substrates (Examples) | Potential Relevance |

|---|---|---|---|

| Haloalkane Dehalogenase (DHA) | Hydrolytic dehalogenation (SN2 mechanism) | 1,2-Dibromoethane, 1-Bromobutane, 1,3-Dibromopropane | Likely pathway for initial aerobic degradation of brominated ethanes. core.ac.ukresearchgate.net |

| Fluoroacetate Dehalogenase (FAcD) | Hydrolytic dehalogenation | Acts on some brominated analogues at slower rates. mdpi.com | Demonstrates that dehalogenases can have broad substrate ranges. mdpi.com |

| Reductive Dehalogenases | Reductive dehalogenation (Halorespiration) | Polychlorinated and polybrominated compounds | Key enzymes in the anaerobic degradation of highly halogenated compounds. |

Formation and Fate of Secondary Degradation Products (e.g., Tribromoethylene (B1212961), Dibromoethylene)

Further degradation of tribromoethylene proceeds via a reductive debromination pathway, yielding less-brominated compounds such as cis-1,2-dibromoethylene (c-DBE), trans-1,2-dibromoethylene (t-DBE), and vinyl bromide (VB). nih.gov The fate of these secondary products is influenced by their own degradation rates, which are often significantly slower than that of the parent compound. This disparity in degradation speed can lead to the formation of extensive groundwater plumes composed of these mixed brominated ethenes. nih.gov The persistence of these secondary products, particularly the dibromoethylene isomers and vinyl bromide, is a key factor in assessing the long-term environmental impact of a tetrabromoethane release. nih.gov

The following table summarizes the degradation half-lives observed in a study of a brominated ethene groundwater plume originating from a 1,1,2,2-tetrabromoethane (B165195) source.

Interactive Data Table: Degradation Half-Lives of 1,1,2,2-Tetrabromoethane and its Secondary Products

| Compound | Half-Life (Days) | Degradation Pathway Component |

|---|---|---|

| 1,1,2,2-Tetrabromoethane (TBA) | 0.2 | Primary Degradation |

| Tribromoethene (TriBE) | 96 | Secondary Degradation |

| trans-1,2-Dibromoethene (t-DBE) | 220 | Tertiary Degradation |

| cis-1,2-Dibromoethene (c-DBE) | >220 | Tertiary Degradation |

| Vinyl Bromide (VB) | >220 | Tertiary Degradation |

Data sourced from a study of a mixed brominated ethene groundwater plume. nih.gov

Synergistic Interactions between Biotic and Abiotic Degradation Pathways

The environmental transformation of halogenated compounds like tetrabromoethane is rarely a simple process dominated by a single mechanism. Instead, it often involves complex and synergistic interactions between biotic (microorganism-mediated) and abiotic (non-biological) degradation pathways. nih.gov While abiotic processes can degrade these compounds independently, they can also facilitate subsequent biological degradation in a clear synergistic sequence. For example, abiotic degradation through photo- or thermo-degradation can break down a complex parent molecule into smaller, more bioavailable compounds that microorganisms can then more readily consume. nih.gov

In anaerobic environments, which are common in contaminated groundwater, the interplay between minerals and microbes is particularly important. Abiotic reductive dechlorination can be enhanced by the presence of naturally occurring reactive minerals like iron sulfides or iron-containing clays. nih.gov At the same time, abiotic processes can create conditions favorable for microbial activity. A key example is the anaerobic corrosion of zero-valent iron, an abiotic process that produces hydrogen gas. nih.gov This hydrogen can then serve as a primary electron donor for specific dechlorinating bacteria, such as Dehalococcoides, which carry out biotic degradation. nih.gov

Conversely, biological activity can influence the surrounding geochemistry, promoting abiotic reactions. Microbial processes can alter pH and redox conditions, potentially accelerating the degradation of contaminants on mineral surfaces. However, the interactions are not always positive; some compounds can inhibit biological processes. For instance, 1,1,1-trichloroethane (B11378) (1,1,1-TCA) has been observed to inhibit the reductive dechlorination of other contaminants like trichloroethene (TCE), demonstrating the complexity of interactions in mixed-contaminant scenarios. nih.govcloudfront.net Therefore, understanding the potential for both synergy and inhibition between biotic and abiotic pathways is critical for accurately predicting the fate of tetrabromoethane in the environment.

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are essential computational tools for predicting the distribution, persistence, and transformation of chemicals released into the environment. rsc.orgcopernicus.org For a compound like this compound, which has limited empirical degradation data, these models are the primary means of assessing its potential environmental behavior. These models integrate a chemical's physicochemical properties with data on environmental conditions and transport processes to simulate its partitioning between air, water, soil, and sediment. rsc.org

For predicting the specific chemical transformations a compound might undergo, Pathway Prediction Systems (PPS) are particularly valuable. nih.govfrontiersin.org These systems utilize extensive databases of known metabolic and chemical reactions to forecast the likely degradation pathways of a given compound. By identifying the functional groups within a molecule's structure, these tools apply established biotransformation rules to predict a sequence of degradation products. frontiersin.org This approach can reproduce experimentally observed pathways and generate novel, thermodynamically feasible degradation routes that have not yet been documented. nih.gov

Several types of pathway prediction tools exist, ranging from knowledge-based systems that rely on curated reaction databases to machine learning algorithms. frontiersin.org For a data-poor substance like this compound, a PPS could be used to hypothesize its primary and secondary degradation products and estimate their likelihood of formation, providing crucial guidance for risk assessment and the development of remediation strategies.

Interactive Data Table: Types of Pathway Prediction Systems for Environmental Fate

| Prediction System Type | Description | Example(s) |

|---|---|---|

| Knowledge-Based | Uses a curated database of known biotransformation rules derived from scientific literature to predict reactions based on a compound's functional groups. frontiersin.org | EAWAG-Pathway Prediction System (EAWAG-PPS) frontiersin.org |

| Computational Framework | Employs enzyme reaction rules and thermodynamic analysis to generate comprehensive reaction networks, including novel pathways. nih.gov | Biochemical Network Integrated Computational Explorer (BNICE) nih.govfrontiersin.org |

| Metabolic Pathway Databases | Large collections of metabolic pathways from various organisms that can be searched to find analogous degradation routes for structurally similar compounds. frontiersin.org | MetaCyc, BioCyc frontiersin.org |

Advanced Applications of 1,1,1,2 Tetrabromoethane in Chemical Sciences

Utilization as a Key Intermediate in Organic Synthesis

As a polyhalogenated hydrocarbon, 1,1,1,2-Tetrabromoethane serves as a versatile precursor in the synthesis of a range of organic molecules. Its reactivity is primarily centered around the distinct chemical environments of the bromine atoms—one attached to a methylene (B1212753) group (-CH2Br) and three attached to a tribromomethyl group (-CBr3).

Precursor in Alkyne and Halogenated Hydrocarbon Synthesis

This compound can be utilized as a starting material for producing highly halogenated alkenes and alkynes through dehydrohalogenation reactions. This process typically involves reacting the compound with a strong base, which promotes the elimination of hydrogen bromide (HBr).

The reaction proceeds in a stepwise manner. The first elimination of HBr from this compound yields tribromoethene. A subsequent, more forceful elimination can lead to the formation of dibromoacetylene, an unstable but synthetically interesting alkyne. The choice of base and reaction conditions is critical to control the extent of elimination and prevent undesired side reactions. This method provides a pathway to synthetically challenging halogenated unsaturated systems. The isomeric 1,1,2,2-tetrabromoethane (B165195) is also known to undergo dehydrohalogenation to produce tribromoethene. chemicalbook.com

The general pathway for this transformation is outlined below:

| Step | Reactants | Conditions | Product |

| 1 | This compound, Strong Base (e.g., KOH) | Alcoholic Solvent, Heat | 1,1,2-Tribromoethene |

| 2 | 1,1,2-Tribromoethene, Stronger Base (e.g., NaNH2) | Anhydrous conditions | Dibromoacetylene |

Furthermore, the bromine atoms in this compound can be substituted by other halogens (e.g., fluorine or chlorine) through halogen exchange reactions, making it a precursor for mixed halogenated hydrocarbons.

Synthesis of Nitrogen-Containing Organic Compounds (e.g., Quaternary Ammonium (B1175870) Salts)

This compound is a suitable alkylating agent for the synthesis of quaternary ammonium salts via the Menschutkin reaction. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of a tertiary amine on the electrophilic carbon atom bonded to a bromine atom. wikipedia.orgnd.edu

In the case of this compound, the carbon of the -CH2Br group is significantly more susceptible to SN2 attack than the highly hindered carbon of the -CBr3 group. The reaction with a tertiary amine (R3N) results in the displacement of a bromide ion and the formation of a (2,2,2-tribromoethyl)trialkylammonium bromide salt.

The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the ionic product. wikipedia.org The resulting quaternary ammonium salts, containing a heavily brominated alkyl chain, are of interest for applications such as phase-transfer catalysis and as potential biocides.

Table 1: Menschutkin Reaction for Synthesis of Quaternary Ammonium Salts

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Tertiary Amine (e.g., Triethylamine) | Polar Aprotic (e.g., Acetonitrile) | [N(CH2CH3)3(CH2CBr3)]+Br- |

Catalytic and Co-catalytic Roles in Chemical Processes

While halogenated hydrocarbons find use in catalysis, the specific roles of this compound are not as extensively documented as those of its more common isomer.

Participation in Oxidation Reaction Catalysis

The application of this compound as a catalyst or co-catalyst in industrial oxidation processes is not widely reported in scientific literature. This is in contrast to its symmetrical isomer, 1,1,2,2-tetrabromoethane, which is known for its use as a co-catalyst in the production of terephthalic acid. chemicalbook.com The distinct structural and electronic properties of the 1,1,1,2-isomer may influence its catalytic activity, but specific, well-documented examples of its participation in oxidation catalysis are scarce.

Materials Science Applications Based on Chemical Functionality

The high bromine content of this compound makes it a candidate for applications in materials science, particularly where flame retardancy is required.

Mechanism of Action as a Flame Retardant Additive in Polymeric Systems

This compound can be used as an additive flame retardant in various polymer systems. Its effectiveness stems from the chemical action of bromine in interrupting the combustion cycle, a mechanism primarily active in the gas phase. specialchem.comyoutube.com

The process begins when the polymer is exposed to high temperatures, causing the this compound additive to decompose. guidechem.com This thermal degradation cleaves the carbon-bromine bonds, which are weaker than carbon-hydrogen and carbon-carbon bonds, releasing bromine radicals (Br•) into the gas phase. youtube.com

These bromine radicals are highly effective at scavenging the high-energy free radicals (H• and OH•) that propagate the combustion process in the flame. specialchem.comresearchgate.net The reaction between the bromine radicals and the combustion radicals produces less reactive species, such as hydrogen bromide (HBr), thereby slowing or extinguishing the flame. The system cools as the exothermic processes are stopped. specialchem.com

Table 2: Key Steps in the Gas-Phase Flame Retardant Mechanism

| Step | Process | Chemical Reaction Example | Outcome |

| 1. Initiation | Thermal decomposition of the flame retardant. | C2H2Br4(g) → •CHBr-CBr3(g) + H•(g) (example) | Release of bromine radicals (Br•). |

| 2. Inhibition | Bromine radicals scavenge flame-propagating radicals. | H• + Br• → HBr | Quenching of high-energy radicals. |

| 3. Inhibition | Bromine radicals scavenge flame-propagating radicals. | OH• + Br• → HOBr | Formation of less reactive species. |

| 4. Regeneration | HBr reacts to regenerate bromine radicals. | H• + HBr → H2 + Br• | Catalytic cycle of flame inhibition. |

This radical trap mechanism is highly efficient, allowing a relatively small amount of the brominated additive to have a significant impact on the flammability of the polymer.

Principles of Density-Based Separations in Mineral Processing

Density-based separation, also known as sink-float or heavy liquid separation, is a fundamental technique used in mineral processing to classify and separate minerals based on their differing densities. wikipedia.org The core principle of this method relies on immersing a mixture of minerals into a liquid that possesses a density intermediate to the densities of the minerals targeted for separation. In this liquid medium, minerals with a density lower than the liquid will float to the surface, while those with a higher density will sink to the bottom. This phenomenon allows for an effective and precise segregation of valuable minerals from the gangue (the commercially worthless material in which a mineral is found).

This compound is a halogenated hydrocarbon that serves as a highly effective heavy liquid in these separation processes due to its remarkably high density for an organic compound. wikipedia.org While the 1,1,2,2-tetrabromoethane isomer is more common and thermodynamically favored, the high density characteristic of tetrabromoethane compounds is central to their application in mineralogy. wikipedia.org With a density of approximately 2.967 g/mL, it is capable of separating a wide array of minerals. wikipedia.org

The practical application involves crushing the ore to liberate the individual mineral particles. This crushed material is then introduced into a vessel containing this compound. Lighter minerals, such as quartz, feldspar, calcite, and dolomite, will float, while heavier, often valuable ore minerals like sphalerite, galena, and pyrite (B73398) will sink. wikipedia.org This method has been proven effective for various specific separations, including the isolation of spodumene from its quartzitic gangue and the concentration of kyanite.

The efficiency of the separation is contingent on the significant density difference between the constituent minerals. The following tables detail the physical properties of this compound and compare its density to that of several common minerals, illustrating the principle of sink-float separation.

Physical Properties of Tetrabromoethane

| Property | Value |

|---|---|

| Chemical Formula | C₂H₂Br₄ |

| Molar Mass | 345.65 g/mol |

| Density | ~2.96 g/cm³ at 25°C |

| Boiling Point | ~239-243.6 °C (may decompose) |

| Melting Point | -1.0 °C |

| Appearance | Colorless to yellowish liquid |

Note: Properties primarily refer to the more common 1,1,2,2-isomer, which is widely used in these applications and often referred to simply as tetrabromoethane. wikipedia.orgchemicalbook.com

Mineral Densities and Separation Behavior in this compound

| Mineral | Typical Density (g/cm³) | Behavior in this compound (Density ~2.96 g/cm³) |

|---|---|---|

| Quartz | 2.65 thoughtco.comlibretexts.orggw-project.orgwebmineral.com | Float |

| Feldspar | 2.55–2.76 thoughtco.comstudysmarter.co.uksandatlas.org | Float |

| Calcite | 2.71 thoughtco.comaqua-calc.commindat.orgwebmineral.comwikipedia.org | Float |

| Dolomite | 2.84–2.86 mindat.org | Float |

| Spodumene | 3.03–3.23 geologyscience.comnovascotia.camineralexpert.orgwebmineral.com | Sink |

| Kyanite | 3.53–3.65 mineralexpert.orgwebmineral.comgemologyproject.com | Sink |

| Sphalerite | 3.9–4.1 thoughtco.comazomining.comgeologyscience.commindat.org | Sink |

| Pyrite | 4.8–5.0 mindat.orgaqua-calc.comgeologyscience.comaqua-calc.com | Sink |

| Galena | 7.6 hsc.edu.kwgsu.eduaqua-calc.comwebmineral.commindat.org | Sink |

For particles of very fine size, the separation process can be enhanced through the use of centrifugation, which accelerates the settling of the denser particles. The density of the heavy liquid can also be precisely adjusted by mixing it with other organic solvents to target the separation of minerals with very similar densities.

Q & A

Q. What are the common synthetic routes for 1,1,1,2-tetrabromoethane, and how can purity be optimized for laboratory use?

this compound is typically synthesized via bromination of acetylene derivatives or halogen exchange reactions. A standard method involves the addition of bromine to 1,1-dichloroethylene under controlled conditions, followed by purification using fractional distillation. Purity optimization requires rigorous removal of isomers (e.g., 1,1,2,2-tetrabromoethane) via preparative gas chromatography (GC) with non-polar columns, as co-elution with dibromomethane can occur at low temperatures . Analytical-grade solvents and inert atmospheres are critical to minimize decomposition.

Q. How does temperature influence the chromatographic resolution of this compound in gas chromatography?

Chromatographic separation of this compound is highly temperature-dependent. On non-polar columns, baseline resolution from dibromomethane (peak group (c)) is achieved at 45°C within 15 minutes, but co-elution occurs at lower temperatures (e.g., 22°C). Temperature programming (8–15°C/min) improves resolution for low-boiling compound groups, though retention times may become impractical for high-throughput workflows . Polar stationary phases or tandem mass spectrometry (MS/MS) can mitigate these challenges.

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is toxic and potentially carcinogenic. Key protocols include:

- Use of fume hoods, nitrile gloves, and chemical-resistant goggles to prevent dermal/ocular exposure .

- Storage in airtight containers away from light to prevent decomposition into brominated byproducts.

- Disposal via certified hazardous waste services, as bioaccumulation and ecotoxicity data are limited .

Advanced Research Questions

Q. What methodologies elucidate halogen bonding (XB) interactions involving 1,1,2,2-tetrabromoethane in coordination chemistry?

1,1,2,2-Tetrabromoethane acts as a σ-hole donor in XB interactions with bromide ligands. Single-crystal X-ray diffraction and topological electron density analysis (e.g., Quantum Theory of Atoms in Molecules, QTAIM) reveal its role in forming 1:1 solvates with platinum(II) complexes. Computational methods, including electrostatic potential (ESP) mapping and natural population charge analysis, confirm the electrophilic nature of bromine atoms in XB networks . These approaches enable targeted design of supramolecular architectures.

Q. How do phase transition enthalpies of this compound inform thermodynamic modeling?

Vaporization enthalpy (ΔHvap) for this compound is reported as 61.5 kJ/mol at 346 K, while its 1,1,2,2-isomer exhibits ΔHvap = 56.9 kJ/mol at 428 K . These values are critical for predicting volatility in environmental fate models. Differential scanning calorimetry (DSC) and Clausius-Clapeyron equation applications can refine activity coefficients in mixed-solvent systems, aiding in environmental transport simulations.

Q. What challenges exist in assessing the environmental persistence of this compound?

Current data gaps include:

- Ecotoxicity : No robust aquatic or terrestrial toxicity data are available, limiting risk assessments .

- Degradation pathways : Photolytic and microbial degradation mechanisms remain uncharacterized.

- Bioaccumulation : High log Kow values (predicted >4) suggest bioaccumulation potential, but experimental validation is lacking. Advanced studies should prioritize high-resolution mass spectrometry (HRMS) for metabolite identification and OECD 301/302 guideline testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。